帕珠沙星甲磺酸盐
描述
Pazufloxacin mesylate is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It has been used for the intravenous therapy of several infections . It has broad and potent antibacterial activity .
Synthesis Analysis
Pazufloxacin mesylate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic substitution, selective decarboxylation, cyclic addition, hydrolysis, Hofmann recomposition, and salt formation .Molecular Structure Analysis
The empirical formula of Pazufloxacin mesylate is C16H15FN2O4 · CH4SO3 . It has a molecular weight of 414.41 . Both pazufloxacin mesylate and levofloxacin contain a 1-aminocyclopropyl substituent .Chemical Reactions Analysis
A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis .Physical And Chemical Properties Analysis
Pazufloxacin mesylate has an empirical formula of C16H15FN2O4 · CH4SO3 and a molecular weight of 414.41 .科学研究应用
Pharmacokinetic Studies
Pazufloxacin mesylate has been extensively studied for its pharmacokinetics. A study involving Chinese healthy volunteers found that the drug has a two-compartment pharmacokinetic profile with no accumulation observed after 5 days of administration, suggesting its safe profile for intravenous infusion (Yu Jun-xian, 2007). Another pharmacokinetic study confirmed similar findings, emphasizing its short half-life and high plasma concentration, which supports its effectiveness at regular dosing intervals (Xie Li, 2005).
Therapeutic Effectiveness
Pazufloxacin mesylate has shown promising results in treating acute respiratory infections, particularly in the elderly. Studies have demonstrated its comparable effectiveness and safety to other antibiotics like Moxifloxacin and Levofloxacin (Jiang Shi-feng, 2007) and (Zheng Wei, 2006).
Pharmaceutical Development
Research has focused on improving the synthesis process of Pazufloxacin mesylate, highlighting its potential for more efficient industrial manufacture. The improved synthesis reduced process steps, increasing the overall yield (Xu Yan, 2005).
Clinical Trials and Developments
Clinical trials and developments have been pivotal in assessing the drug's efficacy and safety. Pazufloxacin mesylate has undergone phase III trials in Japan for its injectable formulation, indicating its progression towards wider clinical use (J. Ap, 2000).
Specialized Applications
Pazufloxacin mesylate has also been studied for specific applications like in the treatment of bacterial conjunctivitis. A clinical trial comparing pazufloxacin eye drops with levofloxacin found similar effectiveness and safety profiles, suggesting its potential use in ophthalmology (Yue-qin Zhang et al., 2019).
Analytical MethodologiesVarious analytical methodologies have been developed to determine Pazufloxacin mesylate levels in biological samples, such as human plasma and urine, demonstrating its importance in pharmacokinetic studies
Analytical Methods for Pazufloxacin Mesylate in Biological Samples
High-Performance Liquid Chromatography (HPLC) Methods
- In Human Urine : A reliable HPLC method has been established for determining Pazufloxacin mesylate in human urine, with a linear calibration curve range from 10 ng/ml to 50 μg/ml (Jiang Xin-hui & Deng Qing-yuan, 2006).
- In Human Plasma and Urine : Another study developed an analytical method for Pazufloxacin mesylate in human plasma and urine, suitable for routine determination and pharmacokinetic studies (Fang Yi, 2004).
Chemiluminescence Methods
- In Urine and Serum : A novel chemiluminescence flow injection method has been described for determining Pazufloxacin mesylate in serum and urine samples. The method boasts a linear range of 1.0×10−8–1.0×10−6 mol/L with a detection limit of 2.6×10−9 mol/L (X.-L. Wang et al., 2005).
Other Notable Methods
- By Capillary Electrophoresis with Electrochemiluminescence Detection : This method for determining Pazufloxacin mesylate, based on enhanced electrochemiluminescence, showed a linear relationship with Pazufloxacin concentration in the range of 0.02–10 mg l−1 (Zu-Ling Zhang et al., 2008).
- UV Spectrophotometry for Gel Form : Pazufloxacin mesylate gel's content determination by UV spectrophotometry has been established, showcasing a pH range of 6.0-7.0 and a linear range of 2.0-16.0 μg/mL (Deng Ming, 2008).
安全和危害
属性
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHGFPATQWQARM-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167645 | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pazufloxacin mesylate | |
CAS RN |
163680-77-1 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazufloxacin methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazufloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pazufloxacin methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pazufloxacin mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAZUFLOXACIN MESILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。